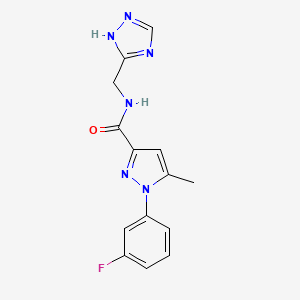![molecular formula C16H17ClFN5O B6624932 (2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone: is a complex organic compound characterized by its unique molecular structure, which includes a chloro, fluoro, and amino group on a phenyl ring, and a piperazine ring linked to a methylated pyrimidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The amino group can be introduced via nitration and subsequent reduction. The piperazine ring is then constructed and linked to the phenyl ring through a series of reactions involving amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor for certain enzymes or receptors.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other phenyl derivatives with different halogen substitutions or variations in the piperazine and pyrimidinyl groups. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-4-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
(2-Amino-5-chlorophenyl)(2-fluorophenyl)-methanone
(3-Chloro-4-fluorophenyl)-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(2-amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-10-20-3-2-14(21-10)22-4-6-23(7-5-22)16(24)12-8-11(17)9-13(18)15(12)19/h2-3,8-9H,4-7,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIGAJNRVBUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC(=C3)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B6624853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)

![1-(2,2-difluoroethyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6624914.png)
![1-(2,2-difluoroethyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)piperidine-4-carboxamide](/img/structure/B6624927.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)
![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)
